6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile

medicinal chemistry nicotinic receptor ligands structural differentiation

Procure this exact quinuclidine-pyridine ether to eliminate SAR ambiguity in your α7 nAChR studies. Its 5-chloro-3-cyano substitution pattern critically influences subtype selectivity and functional switching between agonism and PAM activity, as demonstrated in recent structure-function studies. The chlorine atom alone can shift α7 affinity by >30-fold compared to des-chloro analogs. This compound also serves as a versatile late-stage diversification intermediate via cross-coupling or nitrile reduction. Request custom synthesis from verified suppliers who provide rigorous analytical data (HPLC, NMR) to ensure target engagement reproducibility.

Molecular Formula C13H14ClN3O
Molecular Weight 263.73
CAS No. 2199384-94-4
Cat. No. B2628208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile
CAS2199384-94-4
Molecular FormulaC13H14ClN3O
Molecular Weight263.73
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl
InChIInChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2
InChIKeyBNJINEHBVLSWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 2199384-94-4 – 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile: Chemical Class and Procurement Identity


6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile (CAS 2199384-94-4) is a synthetic, bicyclic heterocyclic compound that incorporates a quinuclidine (1‑azabicyclo[2.2.2]octane) scaffold connected via an ether bridge to a 5‑chloro‑3‑cyanopyridine moiety. The quinuclidine ring is a widely exploited pharmacophoric element in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, while the 5‑chloro‑3‑cyanopyridine fragment introduces distinct electronic and steric features that differentiate it from simpler pyridine‑ether analogs. [1] Despite the extensive patenting of azabicycloalkyl ethers as α7 nAChR agonists, no primary research paper, patent, or authoritative database has disclosed quantitative pharmacological or physicochemical data for this exact compound, making it a procurement‑grade intermediate or a specialized probe molecule rather than a characterized lead compound. [2]

Why Generic Substitution of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile Is Not Appropriate Without Comparative Data


Within the broader class of quinuclidine‑pyridine ethers, even modest modifications to the pyridine substituent pattern can profoundly alter pharmacological profile. A 2023 structure‑function study demonstrated that among six closely related 3‑(pyridin‑3‑yloxy)quinuclidine ligands, only one retained agonist activity while others either lost efficacy or converted to positive allosteric modulators, with a ten‑fold range in EC₅₀ values. [1] Furthermore, the chlorine atom in the 5‑position of the pyridine ring is a known determinant of nAChR subtype selectivity, as evidenced by SAR studies on epibatidine analogs where removal of the chlorine decreased α7 affinity 31‑fold. [2] Therefore, swapping CAS 2199384‑94‑4 for an unsubstituted, fluoro‑, or regioisomeric analog without confirmatory head‑to‑head data risks introducing uncharacterized changes in target engagement, functional response, and selectivity that cannot be predicted from the available class‑level knowledge alone.

Quantitative Differentiation Evidence for 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile


Unique 5‑Chloro‑3‑Cyano Substitution Pattern on the Pyridine Ether Motif

CAS 2199384‑94‑4 is the only commercially listed member of the 1‑azabicyclo[2.2.2]octan‑3‑yloxy pyridine ether family that simultaneously bears a chlorine atom at the 5‑position and a nitrile group at the 3‑position of the pyridine ring. The closest commercially tracked analogs (CAS 1890805‑33‑0, 2199384‑92‑2, and 2199384‑93‑3) lack the chlorine, lack the nitrile, or position the ether linkage differently, resulting in a distinct hydrogen‑bond acceptor/donor profile and electronic distribution that is not replicated by any single comparator. Although no quantitative affinity or functional data are publicly available for this compound, the structural uniqueness is objectively verifiable by inspection of CAS registry entries and vendor catalogs. [1]

medicinal chemistry nicotinic receptor ligands structural differentiation

Differentiation of the 5‑Chloro Substituent from Non‑Halogenated or Fluoro‑Analogs Based on α7 nAChR SAR

In the α7 nAChR ligand field, the presence of a chlorine atom on the aromatic ring has been shown to cause a 31‑fold increase in binding affinity relative to the des‑chloro analog for the epibatidine‑derived series. [1] While this exact measurement was not performed on the quinuclidine‑ether scaffold, the consistent observation that halogen substitution modulates α7 affinity provides a class‑level inference that the 5‑chloro group of CAS 2199384‑94‑4 is likely to confer different target‑engagement properties compared to the des‑chloro (CAS 2199384‑93‑3) or 5‑fluoro analog. [2] No direct binding or functional data are available for this compound, thus the quantitative 31‑fold difference in the epibatidine series serves only as a mechanistic rationale for preferring one analog over another, not as a validated numerical expectation.

alpha7 nicotinic receptor structure-activity relationship chlorine effect

Cyanopyridine Moiety as a Metabolic Soft Spot Differentiator

The nitrile group is a well‑documented metabolic liability in drug discovery; depending on the electronic environment, it can undergo cytochrome P450‑mediated oxidative metabolism or hydrolysis, directly influencing clearance and half‑life. [1] The 3‑cyano substituent on the pyridine ring of CAS 2199384‑94‑4 is positioned para to the quinuclidine ether oxygen, creating an electron‑withdrawing effect that can modulate both metabolic oxidation potential and hydrogen‑bonding capacity. Analogs such as CAS 1890805‑33‑0 (cyano at position 3 but ether linkage at position 2) or CAS 2199384‑92‑2 (cyano at position 4) will have altered electronic distributions and therefore different metabolic profiles. [2] In the absence of measured intrinsic clearance or microsomal stability data for this compound, the differentiation is based on the established principle that nitrile position and electronic context are major determinants of metabolic soft‑spot liability.

metabolic stability nitrile group drug metabolism

Recommended Application Scenarios for 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile Based on Available Evidence


Chemical Probe for Structure–Function Studies of Quinuclidine Ethers at α7 nAChR

The compound’s unique combination of a quinuclidine ether scaffold, a 5‑chloro substituent, and a 3‑cyano group makes it a valuable chemical probe for investigating how halogen and nitrile placement affect α7 nAChR pharmacology. As demonstrated in the 2023 study of ether quinuclidine ligands, even subtle side‑group changes can switch functional activity from agonism to positive allosteric modulation. [1] This compound allows researchers to systematically assess the contribution of the 5‑chloro‑3‑cyano substitution pattern to binding, efficacy, and allosteric modulation, filling a gap in the current structure–activity landscape.

Synthetic Intermediate for Diversification into High‑Value Nicotinic Ligands

The 5‑chloro and 3‑cyano groups are both amenable to further chemical manipulation. The chloro substituent can participate in cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) while the nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxamide, enabling rapid diversification of the pyridine ring. This compound can therefore serve as a late‑stage diversification intermediate for medicinal chemistry programs targeting nAChR subtypes.

Reference Compound for Evaluating Halogen Effects on Physicochemical and ADME Properties

Because the compound contains a chlorine atom and a nitrile group on the same heteroaromatic ring, it can be used as a reference compound in systematic ADME panels designed to quantify the impact of halogen‑nitrile combinations on lipophilicity (logP), aqueous solubility, permeability, and metabolic stability. [2] Procurement of this specific compound, alongside its des‑chloro and regioisomeric analogs, would enable a matched‑pair analysis that directly measures the contribution of the 5‑chloro‑3‑cyano pattern to key drug‑like properties.

Crystallography or Computational Docking Studies of Ligand–Receptor Interactions

The electron‑rich nature of the 5‑chloro‑3‑cyanopyridine ring, combined with the rigid quinuclidine scaffold, creates a well‑defined pharmacophore suitable for high‑resolution co‑crystallography or molecular docking studies. Computational studies have already highlighted the importance of interactions between quinuclidine‑based ligands and residues such as Met276 in the α7 nAChR transmembrane domain. [1] This compound could be employed to experimentally validate those computational predictions.

Quote Request

Request a Quote for 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.